
1,1-Bis(methylselanyl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(methylselanyl)heptane: is an organoselenium compound with the molecular formula C9H20Se2 This compound features two methylselanyl groups attached to the first carbon of a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(methylselanyl)heptane can be synthesized through the reaction of heptane with methylselenol in the presence of a suitable catalyst. The reaction typically involves the addition of methylselenol to the heptane chain under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(methylselanyl)heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the selenyl groups to selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted heptane derivatives.
Scientific Research Applications
1,1-Bis(methylselanyl)heptane has several scientific research applications, including:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(methylselanyl)heptane involves its ability to participate in redox reactions due to the presence of selenium atoms. Selenium can undergo oxidation and reduction, allowing the compound to act as an antioxidant. The molecular targets and pathways involved include the modulation of oxidative stress and the regulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
- 1,1-Bis(methylselanyl)ethane
- 1,1-Bis(methylselanyl)butane
- 1,1-Bis(methylselanyl)pentane
Comparison: 1,1-Bis(methylselanyl)heptane is unique due to its longer heptane chain, which can influence its physical and chemical properties. Compared to shorter-chain analogs, it may exhibit different solubility, reactivity, and biological activity. The presence of two methylselanyl groups also distinguishes it from other organoselenium compounds with different substitution patterns.
Properties
CAS No. |
56051-05-9 |
|---|---|
Molecular Formula |
C9H20Se2 |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
1,1-bis(methylselanyl)heptane |
InChI |
InChI=1S/C9H20Se2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4-8H2,1-3H3 |
InChI Key |
MZSFKZDNINCEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC([Se]C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



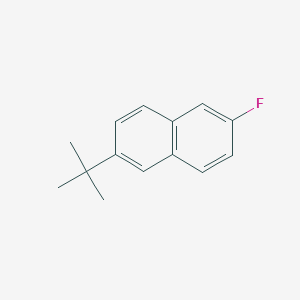
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)

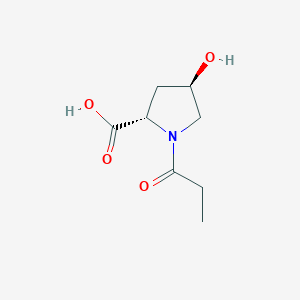
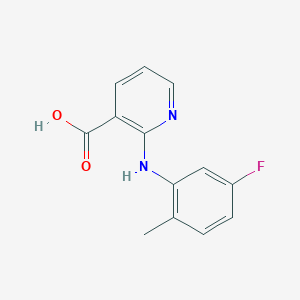
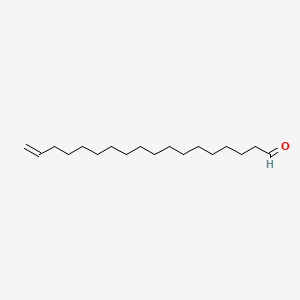
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
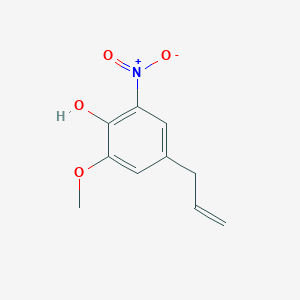
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)


